molecular formula C10H20O5Si B13951183 Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate CAS No. 55590-89-1

Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate

Katalognummer: B13951183
CAS-Nummer: 55590-89-1
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: BMHHUWIFDYJACM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate is an organic compound with the molecular formula C10H20O5Si. . This compound is characterized by the presence of a trimethylsilyl group attached to the oxygen atom of a pentanedioate ester, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate can be synthesized through the esterification of 3-(trimethylsiloxy)pentanedioic acid with methanol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process . The reaction conditions often include refluxing the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of dimethyl 3-[(trimethylsilyl)oxy]pentanedioate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The ester groups can undergo hydrolysis to release the corresponding acids, which can then interact with biological molecules and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in various synthetic processes and research applications .

Eigenschaften

CAS-Nummer

55590-89-1

Molekularformel

C10H20O5Si

Molekulargewicht

248.35 g/mol

IUPAC-Name

dimethyl 3-trimethylsilyloxypentanedioate

InChI

InChI=1S/C10H20O5Si/c1-13-9(11)6-8(7-10(12)14-2)15-16(3,4)5/h8H,6-7H2,1-5H3

InChI-Schlüssel

BMHHUWIFDYJACM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(CC(=O)OC)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.